ATTO488-ProTx-II is a fluorescently labeled derivative of Protoxin II, a peptide derived from the venom of the spider Thrixopelma prurien. This compound is primarily used in biological and medical imaging due to its high selectivity for voltage-gated sodium channels, particularly the human NaV1.7 channel, which is implicated in pain signaling. The ATTO488 dye provides a fluorescent tag that enhances the visualization of the peptide in cellular assays and imaging studies.
Protoxin II originates from the venom of certain spider species, specifically Thrixopelma prurien. The ATTO488 label is a synthetic fluorescent dye that is covalently attached to the peptide to facilitate imaging applications.
ATTO488-ProTx-II falls under the classification of neurotoxic peptides and fluorescent probes. It is categorized as a sodium channel blocker, specifically targeting voltage-gated sodium channels involved in neuronal excitability and pain perception.
The synthesis of ATTO488-ProTx-II involves several steps:
The synthetic process requires careful control of reaction conditions to ensure proper folding and labeling. High-performance liquid chromatography (HPLC) is often employed to purify the final product and confirm successful synthesis through analytical methods.
The molecular structure of ATTO488-ProTx-II consists of a sequence of amino acids typical for neurotoxic peptides, with specific cysteine residues forming disulfide bonds that stabilize its three-dimensional conformation. The addition of the ATTO488 group introduces additional functional characteristics without significantly altering the peptide's natural properties.
The primary chemical reactions involved in synthesizing ATTO488-ProTx-II include:
The efficiency of these reactions can be influenced by various factors such as pH, temperature, and concentration of reactants. Monitoring these parameters is crucial to achieving high yield and purity in the final product.
ATTO488-ProTx-II functions by selectively binding to voltage-gated sodium channels, particularly NaV1.7, inhibiting their activity. This action prevents sodium influx into neurons, thereby blocking action potentials that lead to pain signaling.
Studies have shown that ATTO488-ProTx-II exhibits high affinity for NaV1.7 channels, with effective inhibition observed at low nanomolar concentrations (IC50 around 30 nM) in rat dorsal root ganglion neurons . This specificity makes it a valuable tool for studying pain mechanisms and potential therapeutic targets.
ATTO488-ProTx-II has several scientific uses:
Voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a critical mediator of nociceptive signaling in peripheral sensory neurons. Human genetic studies validate its pivotal role: gain-of-function mutations cause severe pain disorders like inherited erythromelalgia and paroxysmal extreme pain disorder, while loss-of-function mutations induce congenital insensitivity to pain (CIP) [2] [5] [9]. Electrophysiologically, Nav1.7 exhibits slow closed-state inactivation, enabling it to amplify subthreshold depolarizations and lower the threshold for action potential initiation in nociceptors [2] [5]. This "threshold gate" function makes it indispensable for pain signal amplification in dorsal root ganglia (DRG) and sympathetic neurons [4] [9]. In rodent models, Nav1.7 deletion abolishes mechanical, thermal, and neuropathic pain responses without causing motor deficits, underscoring its selectivity as an analgesic target [4].
Table 1: Nav1.7 Channel Pathophysiological Roles
Genetic Variant | Phenotype | Key Functional Consequence |
---|---|---|
Gain-of-function (e.g., I848T) | Inherited Erythromelalgia | Hyperpolarized activation voltage → Hyperexcitability |
Loss-of-function | Channelopathy-Associated Insensitivity to Pain (CIP) | Abolished action potential propagation in nociceptors |
Fast-inactivation defect | Paroxysmal Extreme Pain Disorder (PEPD) | Persistent sodium currents → Spontaneous firing |
ProTx-II is a 30-amino acid peptide (molecular weight: 3,826.66 g/mol) isolated from the venom of the Peruvian green velvet tarantula (Thrixopelma pruriens) [1] [9]. Its evolutionary role as a predatory venom component underpins exceptional bioactivity: it inhibits Nav1.7 with an IC₅₀ of 0.3 nM, exhibiting >100-fold selectivity over Nav1.2 (IC₅₀=41 nM), Nav1.6 (IC₅₀=26 nM), and Nav1.5 (IC₅₀=79 nM) [1] [2] [8]. This selectivity arises from its unique mechanism as a gating modifier—it binds the Domain II voltage-sensing domain (DII-VSD), stabilizing the closed state and shifting activation thresholds to depolarized potentials [5] [9]. Structurally, ProTx-II adopts an inhibitory cystine knot (ICK) motif stabilized by three disulfide bonds (Cys²-Cys¹⁶, Cys⁹-Cys²¹, Cys¹⁵-Cys²⁵), enhancing proteolytic resistance and thermal stability [1] [8] [9]. Despite its potency, wild-type ProTx-II has therapeutic limitations: it incompletely blocks action potentials in intact nerves and exhibits off-target effects at higher concentrations, driving efforts to engineer analogues with improved specificity [2] [5].
Table 2: Selectivity Profile of ProTx-II Across Sodium Channel Subtypes
Channel Subtype | Tissue Expression | ProTx-II IC₅₀ (nM) | Physiological Role |
---|---|---|---|
Nav1.7 | Sensory Neurons | 0.3 | Pain signal amplification |
Nav1.6 | CNS Nodes of Ranvier | 26 | Action potential propagation |
Nav1.2 | Central Nervous System | 41 | Neuronal excitability |
Nav1.5 | Cardiac Muscle | 79 | Cardiac contraction |
Traditional Nav1.7 detection relies on antibodies, which suffer from limitations: they target linear epitopes rather than native conformational states, exhibit variable affinity, and are unsuitable for live-cell imaging due to membrane impermeability [4] [7]. Fluorescently tagged neurotoxins overcome these issues by leveraging inherent bioactivity. ATTO488-ProTx-II conjugates the high-affinity Nav1.7 blocker with a bright green fluorophore (excitation/emission: 500/520 nm) via a 1:1 stoichiometric linkage [1] [3] [8]. This design preserves pharmacological activity while enabling real-time visualization of channel dynamics. Key advantages include:
Table 3: Comparison of Nav1.7 Labeling Strategies
Method | Live-Cell Imaging | Target Conformation | Sensitivity to Native State |
---|---|---|---|
Anti-Nav1.7 Antibodies | Limited (fixed cells) | Linear epitopes | Low |
ATTO488-ProTx-II | Yes | Tertiary structure | High |
GFP-Tagged Nav1.7 | Yes | Full channel | Moderate (overexpression artifacts) |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: